molecular formula C13H22N2O6 B558581 Boc-Dab(Aloc)-OH CAS No. 171820-73-8

Boc-Dab(Aloc)-OH

Cat. No.: B558581
CAS No.: 171820-73-8
M. Wt: 302.32 g/mol
InChI Key: UAHHMBPTDNIRIB-VIFPVBQESA-N
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Description

Boc-Dab(Aloc)-OH, also known as tert-butoxycarbonyl-2,4-diaminobutyric acid allyl ester, is a derivative of the amino acid 2,4-diaminobutyric acid. This compound is commonly used in peptide synthesis due to its ability to protect amino groups during chemical reactions. The Boc (tert-butoxycarbonyl) group serves as a protecting group for the amino group, while the Aloc (allyloxycarbonyl) group protects the carboxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Dab(Aloc)-OH typically involves the protection of the amino and carboxyl groups of 2,4-diaminobutyric acid. The process begins with the protection of the amino group using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The carboxyl group is then protected using allyl chloroformate in the presence of a base like sodium bicarbonate. The reaction conditions usually involve anhydrous solvents such as dichloromethane and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Boc-Dab(Aloc)-OH undergoes various chemical reactions, including:

    Deprotection Reactions: Removal of the Boc and Aloc protecting groups.

    Coupling Reactions: Formation of peptide bonds with other amino acids.

    Substitution Reactions: Replacement of functional groups.

Common Reagents and Conditions

    Deprotection: Boc group is removed using trifluoroacetic acid, while the Aloc group is removed using palladium catalysts in the presence of nucleophiles such as morpholine.

    Coupling: Peptide coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) are used under anhydrous conditions.

    Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products

    Deprotection: 2,4-diaminobutyric acid.

    Coupling: Peptides with this compound as a residue.

    Substitution: Derivatives with modified side chains.

Scientific Research Applications

Boc-Dab(Aloc)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Drug Development: Utilized in the design of peptide-based drugs and therapeutic agents.

    Bioconjugation: Employed in the conjugation of peptides to other biomolecules for research purposes.

    Material Science: Used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of Boc-Dab(Aloc)-OH primarily involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group from unwanted reactions, while the Aloc group protects the carboxyl group. These protecting groups can be selectively removed under specific conditions, allowing for the stepwise synthesis of peptides. The molecular targets and pathways involved depend on the specific application and the peptides being synthesized.

Comparison with Similar Compounds

Boc-Dab(Aloc)-OH is unique due to its dual protecting groups, which provide versatility in peptide synthesis. Similar compounds include:

    Boc-Dab-OtBu: tert-butoxycarbonyl-2,4-diaminobutyric acid tert-butyl ester, which has a tert-butyl group instead of an allyl group.

    Boc-Dab-Fmoc: tert-butoxycarbonyl-2,4-diaminobutyric acid fluorenylmethyloxycarbonyl ester, which has a fluorenylmethyloxycarbonyl group instead of an allyl group.

These compounds differ in their protecting groups, which affect their reactivity and suitability for specific synthetic applications.

Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(prop-2-enoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O6/c1-5-8-20-11(18)14-7-6-9(10(16)17)15-12(19)21-13(2,3)4/h5,9H,1,6-8H2,2-4H3,(H,14,18)(H,15,19)(H,16,17)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAHHMBPTDNIRIB-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCNC(=O)OCC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCNC(=O)OCC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427330
Record name Nalpha-Boc-Ngamma-allyloxycarbonyl-L-2,4-diaminobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171820-73-8
Record name Nalpha-Boc-Ngamma-allyloxycarbonyl-L-2,4-diaminobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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